2-Methoxypyrimidine-4-carboxylic acid
Description
2-Methoxypyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine (B1678525) ring substituted with a methoxy (B1213986) group at the second position and a carboxylic acid group at the fourth position. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including nucleic acids and various therapeutic agents. This compound serves as a crucial building block and synthetic intermediate for the creation of more complex molecules in pharmaceutical research and development. Its structural framework is a key component in the design of novel compounds with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6-7-3-2-4(8-6)5(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQZDRCLBKQLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502915 | |
| Record name | 2-Methoxypyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75825-60-4 | |
| Record name | 2-Methoxy-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75825-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxypyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20502915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxypyrimidine-4-carboxylic acid | |
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Properties of 2 Methoxypyrimidine 4 Carboxylic Acid
The fundamental chemical and physical properties of 2-Methoxypyrimidine-4-carboxylic acid are summarized in the table below. These properties are essential for its use in chemical synthesis and research.
| Property | Value |
| CAS Number | 75825-60-4 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| Appearance | Solid |
| Canonical SMILES | COC1=NC=CC(=N1)C(=O)O |
| InChI Key | ZPQHMKERJTHHRI-UHFFFAOYSA-N |
Synthesis of 2 Methoxypyrimidine 4 Carboxylic Acid
The synthesis of pyrimidine (B1678525) carboxylic acids can be achieved through various organic chemistry methods. A general approach for synthesizing related 2-substituted pyrimidine esters involves the reaction of an amidinium salt with a propen-1-ol derivative. google.com Specifically, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol can react with a variety of amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters. google.com This method is noted for its high yields and directness, providing a versatile route to pyrimidine derivatives. google.com The resulting ester can then be hydrolyzed to the carboxylic acid.
Applications of 2 Methoxypyrimidine 4 Carboxylic Acid
2-Methoxypyrimidine-4-carboxylic acid is primarily utilized as a synthetic intermediate in the development of pharmaceuticals. google.com The carboxylic acid functional group is a significant scaffold in medicinal chemistry, often enhancing the water solubility of a compound at physiological pH. The pyrimidine (B1678525) core is a key pharmacophore in many biologically active compounds. For instance, derivatives of pyrimidine-4-carboxylic acid have been investigated for their potential as inhibitors of various enzymes.
Research into related structures has shown that pyrimidine derivatives can exhibit a range of biological activities:
Enzyme Inhibition: A series of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were synthesized and identified as potent inhibitors of xanthine (B1682287) oxidase, with some compounds showing submicromolar inhibitory potency.
Antibacterial Activity: Certain 2-amino-4-hydroxypyrimidine-5-carboxylates have demonstrated antibacterial properties and the ability to bind to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the MEP pathway, which is essential for many bacteria.
These examples highlight the importance of the pyrimidine carboxylic acid scaffold in designing new therapeutic agents.
Pharmacological and Biological Research Applications
Potential Therapeutic Applications
Research into pyrimidine (B1678525) derivatives has unveiled a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, antimicrobial, and hypolipidemic properties. nih.govrsc.orgnih.gov The specific substitution patterns on the pyrimidine ring play a crucial role in determining the biological effects of these compounds.
Anti-inflammatory Properties
Pyrimidine derivatives have been extensively investigated for their anti-inflammatory potential. rsc.org Several pyrimidine-based drugs, such as proquazone (B1679723) and epirizole, are already in clinical use as anti-inflammatory agents. rsc.org The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators.
For instance, certain indole-pyrimidine hybrids have demonstrated notable anti-inflammatory activity in paw edema models. nih.gov The anti-inflammatory effects of some pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation. rsc.org For example, a series of pyrazolo[3,4-d]pyrimidine derivatives were found to suppress COX enzyme activity, thereby inhibiting the production of prostaglandin (B15479496) E2 (PGE2). rsc.org
While direct studies on the anti-inflammatory properties of 2-Methoxypyrimidine-4-carboxylic acid are not extensively documented, the established anti-inflammatory profile of the broader pyrimidine class suggests this as a potential area for investigation.
Antiviral Properties
The pyrimidine scaffold is a cornerstone in the development of antiviral drugs, with well-known examples like zidovudine (B1683550) and stavudine (B1682478) used in the treatment of HIV. jacsdirectory.com The structural similarity of pyrimidines to the nucleobases of DNA and RNA allows them to interfere with viral replication processes. jacsdirectory.com
Research has shown that pyrimidine-4-carboxylic acid serves as a key building block in the synthesis of various antiviral agents. chemimpex.com For example, a new class of pyrimidine nucleosides featuring a 4-carboxymethyl or 4-carboxamide group has been reported to exhibit anti-HCV activity, with some compounds showing efficacy comparable to ribavirin. jacsdirectory.com The antiviral potential of pyrimidine derivatives has been explored against a range of viruses. For instance, certain 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have been tested against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). nih.gov
The general importance of the pyrimidine-4-carboxylic acid moiety in the synthesis of antiviral compounds suggests that this compound could be a valuable intermediate for developing new antiviral therapies. chemimpex.com
Anticancer Properties
The development of anticancer agents has been a significant area of application for pyrimidine derivatives. nih.gov The well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog. jacsdirectory.com The anticancer activity of pyrimidine derivatives is often linked to their ability to inhibit enzymes crucial for cancer cell proliferation or to induce apoptosis.
Numerous studies have highlighted the anticancer potential of various pyrimidine-based compounds. For example, a series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid demonstrated potent cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. rsc.org One of these derivatives, compound 7b, was found to suppress key signaling pathways (RAS/Raf/MEK/ERK and PI3K/AKT/mTOR) involved in cancer cell survival and proliferation. rsc.org
The following table summarizes the in vitro anticancer activity of a representative 2-amino-4-aryl-pyrimidine derivative of ursolic acid:
| Compound | Cell Line | IC50 (μM) |
| 7b | MCF-7 (Breast Cancer) | 0.48 ± 0.11 |
| HeLa (Cervical Cancer) | 0.74 ± 0.13 | |
| HepG2 (Liver Cancer) | 1.25 ± 0.15 | |
| A549 (Lung Cancer) | 2.36 ± 0.21 | |
| LO2 (Normal Hepatocyte) | > 20 | |
| Data from a study on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. rsc.org |
Furthermore, pyrimidine-4-carboxylic acid itself is considered a valuable building block in the synthesis of anticancer agents. chemimpex.com This foundational role suggests that derivatives like this compound could be important intermediates in the development of new cancer therapies.
Antimicrobial Properties
Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. nih.gov The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes.
For example, a series of novel pyrimidine and pyrimidopyrimidine analogs have been synthesized and evaluated for their in vitro antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov Several of these compounds exhibited strong antimicrobial effects when compared to reference drugs. nih.gov
The following table presents the antimicrobial activity (zone of inhibition in mm) of selected pyrimidine derivatives against various microorganisms:
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Aspergillus flavus |
| 3a | 20 | 22 | 19 | 21 | 18 |
| 3b | 23 | 25 | 22 | 24 | 21 |
| 4a | 19 | 21 | 18 | 20 | 17 |
| 4b | 21 | 23 | 20 | 22 | 19 |
| Ampicillin | 24 | 26 | 23 | - | - |
| Clotrimazole | - | - | - | 25 | 22 |
| Data from a study on new pyrimidine and pyrimidopyrimidine derivatives. nih.gov |
Additionally, research on 2-amino-4-hydroxypyrimidine-5-carboxylates has explored their potential as antibacterial agents by targeting enzymes in the methylerythritol phosphate (B84403) (MEP) pathway, which is essential for isoprenoid biosynthesis in many bacteria but absent in mammals. nih.gov
Hypolipidemic Activity
Certain pyrimidine-4-carboxylic acid derivatives have been investigated for their potential to lower lipid levels. A notable example is 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA), which has demonstrated potent hypolipidemic activity in rodent models. nih.govnih.gov This compound was found to reduce very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol levels while significantly increasing high-density lipoprotein (HDL) cholesterol levels. nih.gov
The hypolipidemic effects of AMMPCA are attributed to its influence on lipid metabolism and excretion. nih.govnih.gov Preliminary studies have indicated that this agent accelerates the excretion of cholesterol and its metabolites from the body. nih.gov
The hypolipidemic action of AMMPCA is linked to its ability to modulate the activities of enzymes involved in de novo lipid synthesis. nih.govnih.gov Research has shown that this compound effectively reduces the activities of liver enzymes required for the synthesis of both triglycerides and cholesterol. nih.gov This enzymatic inhibition leads to lower lipid levels in various tissues, including the aorta wall. nih.gov By interfering with these key enzymes, AMMPCA demonstrates a clear mechanism for its lipid-lowering effects.
Impact on Lipoprotein Levels (VLDL, LDL, HDL)
Studies on related pyrimidine derivatives, such as 6-Amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid (AMMPCA), have demonstrated potent hypolipidemic effects. nih.gov This agent has been shown to significantly alter the lipoprotein profile in rodent models. nih.govnih.gov Specifically, administration of AMMPCA resulted in the reduction of Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) cholesterol levels. nih.gov Concurrently, a significant increase in High-Density Lipoprotein (HDL) cholesterol levels was observed. nih.govnih.gov These changes are considered beneficial in the context of cardiovascular health, suggesting a potential role for such compounds in managing dyslipidemia. nih.gov The agent was found to be more effective at a lower dose than the commercial drug clofibrate. nih.gov
Table 1: Effect of AMMPCA on Lipoprotein Cholesterol Levels
| Lipoprotein | Observed Effect | Reference |
| Very Low-Density Lipoprotein (VLDL) | Reduced | nih.gov |
| Low-Density Lipoprotein (LDL) | Reduced | nih.govnih.gov |
| High-Density Lipoprotein (HDL) | Significantly Increased | nih.govnih.gov |
Interference with Low-Density Receptor Activity
The mechanism behind the altered lipoprotein levels involves interaction with lipoprotein receptors. Research indicates that AMMPCA interferes with low-density lipoprotein receptor activity. nih.gov This interference is thought to block the uptake of lipids by peripheral tissues. nih.gov This action contributes to the lowering of circulating LDL levels. Simultaneously, the compound appears to stimulate the binding of lipids to the HDL receptor, which would accelerate the clearance of lipids from tissues and the bloodstream. nih.gov
TRPA1 Antagonism for Pain, Itching, Inflammation, Asthma, Cough Treatment
The pyrimidine scaffold is a key feature in compounds developed as antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.govgoogle.com TRPA1 is a sensory neuron receptor that acts as a sensor for various noxious stimuli, mediating sensations of pain and neurogenic inflammation. nih.gov Consequently, the development of TRPA1 antagonists is a significant area of research for treating conditions such as pain, inflammation, itching, asthma, and cough. nih.gov Patents have been filed for 3,4-dihydropyrimidine compounds specifically for their TRPA1 receptor antagonistic properties, highlighting their potential in treating diseases linked to TRPA1 modulation. google.com
Mechanisms of Action at the Molecular Level
The therapeutic potential of pyrimidine-4-carboxylic acid derivatives is rooted in their interactions with specific molecular targets, leading to the modulation of key biochemical pathways.
Interaction with Specific Molecular Targets (Enzymes, Receptors)
The hypolipidemic effects of these compounds are linked to interactions with enzymes involved in lipid synthesis and with lipoprotein receptors. nih.gov Research on AMMPCA shows it affects de novo lipid synthesizing enzyme activities in the liver, leading to lower lipid levels. nih.govnih.gov Key molecular targets include the Low-Density Lipoprotein Receptor (LDLR) and the High-Density Lipoprotein (HDL) receptor. nih.gov
Beyond lipid metabolism, other pyrimidine derivatives have been shown to interact with different receptors. For instance, 2-phenylpyrimidine-4-carboxamide (B13652400) analogs are potent antagonists of the P2Y12 receptor, a key target for antiplatelet agents. nih.gov Furthermore, other related heterocyclic carboxylic acids have been developed as inhibitors of enzymes like Dipeptidyl peptidase-IV (DPP-IV), a target in diabetes treatment. nih.gov The TRPA1 receptor is another crucial molecular target for pyrimidine compounds being investigated for pain and inflammation. nih.govgoogle.com
Table 2: Potential Molecular Targets of Pyrimidine Carboxylic Acid Derivatives
| Molecular Target | Associated Effect/Application | Reference |
| Lipid Synthesizing Enzymes | Hypolipidemia | nih.govnih.gov |
| Low-Density Lipoprotein Receptor (LDLR) | Cholesterol Clearance | nih.gov |
| High-Density Lipoprotein (HDL) Receptor | Cholesterol Clearance | nih.gov |
| TRPA1 Receptor | Analgesia, Anti-inflammatory | nih.govgoogle.com |
| P2Y12 Receptor | Antiplatelet Aggregation | nih.gov |
| Dipeptidyl peptidase-IV (DPP-IV) | Diabetes Treatment | nih.gov |
Inhibition or Activation of Biochemical Pathways
The interaction of pyrimidine-4-carboxylic acid derivatives with their molecular targets leads to the modulation of critical biochemical pathways.
Lipid Synthesis and Transport: By inhibiting key liver enzymes, compounds like AMMPCA downregulate the biochemical pathway of de novo triglyceride and cholesterol synthesis. nih.gov Their interaction with lipoprotein receptors modulates the pathways of lipid uptake and reverse cholesterol transport, effectively lowering plasma lipid levels. nih.gov
Pain and Inflammation Pathways: As TRPA1 antagonists, pyrimidine derivatives can block the signaling cascade responsible for neurogenic inflammation and the sensation of pain. nih.gov TRPA1 is a non-selective cation channel, and its inhibition prevents the influx of ions that trigger these downstream effects.
Platelet Aggregation Pathways: Antagonism of the P2Y12 receptor by pyrimidine-based compounds inhibits the adenosine (B11128) diphosphate (B83284) (ADP)-mediated pathway of platelet aggregation, which is a critical process in thrombosis. nih.gov
In Vitro and In Vivo Biological Assays
There is a lack of specific studies in the reviewed literature detailing the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Streptococcus species. However, the pyrimidine scaffold is a core component of many compounds investigated for antimicrobial properties. nih.gov
Research on structurally related compounds, such as 2-amino-4-hydroxypyrimidine-5-carboxylates, has shown some antibacterial activity. nih.gov In these studies, a series of derivatives were tested for their ability to inhibit bacterial growth. The effectiveness of these compounds varied depending on the specific substitutions on the pyrimidine ring, but they demonstrated that the pyrimidine carboxylic acid scaffold can be a basis for developing antibacterial agents. nih.gov For instance, certain derivatives of 2-amino-4-hydroxypyrimidine-5-carboxylate showed inhibitory activity against various bacterial strains in Kirby-Bauer assays. nih.gov
Table 1: Antibacterial Activity of Selected 2-amino-4-hydroxypyrimidine-5-carboxylate Derivatives (Note: Data is for structurally related compounds, not this compound)
| Compound (Structure) | Target Organism | Result (Zone of Inhibition) | Reference |
| 2-Amino-4-hydroxy-6-(phenylamino)pyrimidine-5-carboxylic acid | B. pseudomallei | 13.5 mm | nih.gov |
| 2-Amino-6-((4-fluorophenyl)amino)-4-hydroxypyrimidine-5-carboxylic acid | B. pseudomallei | 13.0 mm | nih.gov |
| 2-Amino-4-hydroxy-6-((4-(trifluoromethyl)phenyl)amino)pyrimidine-5-carboxylic acid | E. coli | 9.0 mm | nih.gov |
| 2-Amino-4-hydroxy-6-((4-methoxyphenyl)amino)pyrimidine-5-carboxylic acid | S. aureus | 10.0 mm | nih.gov |
This table is for illustrative purposes based on available data for related compounds and does not represent data for this compound.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the development of inhibitors to treat infections, particularly those caused by Helicobacter pylori. nih.govresearchgate.net While pyrimidine derivatives are explored for a wide range of enzymatic inhibition activities, specific research on the urease inhibitory potential of this compound is not prominently featured in the available scientific literature. nih.gov
Studies on other heterocyclic structures provide insights into the features that can contribute to urease inhibition. For example, hydroxamic acid derivatives are known to be potent inhibitors, often chelating the nickel ions in the urease active site. mdpi.com In some classes of inhibitors, hydrophobic characteristics are important for penetrating the enzyme's active site. mdpi.com For certain dihydropyrimidine (B8664642) derivatives, specific substitutions, such as a methoxy (B1213986) group on an attached phenyl ring, have been implicated in binding to the enzyme's active site.
Drug Discovery and Development Implications
This compound and related pyrimidine carboxylic acids are recognized as valuable building blocks in medicinal chemistry. organic-chemistry.org Their rigid heterocyclic structure serves as a scaffold that can be chemically modified at various positions to create a library of compounds for screening for biological activities. mdpi.com The presence of multiple functional groups—the pyrimidine ring nitrogens, the methoxy group, and the carboxylic acid—provides versatile handles for synthetic transformations.
The pyrimidine nucleus is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic drugs. nih.govnih.gov Compounds like this compound are used as starting materials or key intermediates in the synthesis of more complex molecules with potential therapeutic applications, including antihypertensive agents and enzyme inhibitors. scirp.orgnih.gov
As a chemical intermediate, this compound can be a precursor in the multi-step synthesis of active pharmaceutical ingredients (APIs). The synthesis of novel derivatives of 6-oxohexahydropyrimidine-4-carboxylic acids, for instance, has been developed to create potential antihypertensive drugs that act as inhibitors of the angiotensin-converting enzyme (ACE). scirp.org Similarly, derivatives of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid have been synthesized as potent inhibitors of xanthine (B1682287) oxidase, an enzyme targeted in the treatment of gout. nih.gov
The utility of such pyrimidine-based carboxylic acids is also demonstrated in synthetic procedures that aim to create diverse molecular libraries for drug discovery. For example, a general method for synthesizing 2-substituted pyrimidine-5-carboxylic esters highlights the importance of these structures as intermediates for compounds with potential pharmaceutical applications. organic-chemistry.org
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for the thorough investigation of any promising chemical entity. While standard methods for the synthesis of pyrimidine-4-carboxylic acids exist, future research should focus on the exploration of novel, more efficient, and greener synthetic pathways for this compound and its derivatives. tandfonline.com
Current synthetic strategies for related pyrimidine carboxylic acids often involve multi-step sequences. For instance, the synthesis of dihydroxypyrimidine (DHP) carboxylic acids has been achieved through a sequence involving Michael addition and Claisen rearrangement, followed by saponification. nih.gov Another approach involves the peptide coupling of thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyridines. uran.ua
Future research could explore one-pot synthesis methodologies or flow chemistry approaches to streamline the production of this compound. The use of novel catalysts, such as transition-metal catalysts, could also open up new avenues for the functionalization of the pyrimidine ring, allowing for the generation of diverse libraries of analogs for biological screening. tandfonline.com Furthermore, enzymatic or chemo-enzymatic methods could be investigated as environmentally friendly alternatives to traditional chemical synthesis.
Table 1: Potential Novel Synthetic Approaches for this compound
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction time, lower cost, and less waste | Development of a convergent synthesis strategy |
| Flow Chemistry | Improved reaction control, scalability, and safety | Optimization of reaction conditions in a flow reactor |
| Novel Catalysis | Access to new chemical space and milder reaction conditions | Screening of transition-metal and organocatalysts |
| Biocatalysis | High selectivity, mild conditions, and sustainability | Identification and engineering of suitable enzymes |
Deeper Understanding of Structure-Activity Relationships
A fundamental aspect of medicinal chemistry is the elucidation of structure-activity relationships (SAR), which provides insights into how chemical structure influences biological activity. nih.govresearchgate.netbenthamdirect.com For this compound, a systematic exploration of its SAR is a critical research gap. The position and nature of substituents on the pyrimidine ring are known to greatly influence the biological activities of this class of compounds. nih.govresearchgate.netbenthamdirect.com
Future SAR studies should focus on the systematic modification of the 2-methoxy and 4-carboxylic acid groups, as well as substitutions at the 5- and 6-positions of the pyrimidine ring. For example, the methoxy group could be replaced with other alkoxy groups, alkylthio groups, or amino groups to probe the effect of electronics and sterics at this position. The carboxylic acid could be converted to a range of bioisosteres, such as tetrazoles, hydroxamic acids, or sulfonamides, to modulate its acidity and interaction with biological targets. nih.gov
Table 2: Key Positions for SAR Studies on the this compound Scaffold
| Position | Potential Modifications | Rationale |
| 2-position | Alkoxy, alkylthio, amino, and substituted phenyl groups | To investigate the influence of electronic and steric factors on activity. |
| 4-position | Esters, amides, tetrazoles, and other carboxylic acid bioisosteres | To modulate acidity, polarity, and hydrogen bonding capacity. |
| 5-position | Halogens, alkyl, and aryl groups | To explore the impact of substitution on the overall conformation and target binding. |
| 6-position | Alkyl, aryl, and heterocyclic groups | To probe for additional binding pockets and enhance selectivity. |
Comprehensive Pharmacological Profiling
While the pyrimidine core is associated with a wide range of pharmacological activities, the specific biological profile of this compound remains largely unexplored. nih.govresearchgate.netbenthamdirect.com A comprehensive pharmacological screening of this compound is essential to identify its potential therapeutic applications.
Given the known activities of other pyrimidine derivatives, it would be prudent to screen this compound and its analogs against a diverse panel of biological targets. Pyrimidine derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govresearchgate.netbenthamdirect.comnih.gov For instance, certain pyrimidine derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential as anti-inflammatory agents. nih.gov Others have been investigated as inhibitors of Mycobacterium tuberculosis. acs.org
Initial in vitro screening should be followed by more focused in vivo studies to evaluate the efficacy of promising compounds in relevant disease models. The mechanism of action of any identified activities should also be thoroughly investigated to provide a solid foundation for further drug development.
Table 3: Potential Pharmacological Activities for Investigation
| Therapeutic Area | Rationale based on Pyrimidine Derivatives | Example of a known active pyrimidine analog |
| Oncology | Inhibition of kinases and other cancer-related targets. mdpi.com | Imatinib (Gleevec) |
| Infectious Diseases | Inhibition of microbial enzymes. nih.gov | Trimethoprim |
| Inflammation | Inhibition of inflammatory mediators like COX. nih.gov | Rofecoxib (Vioxx) |
| Virology | Inhibition of viral replication enzymes. nih.gov | Zidovudine (AZT) |
Clinical Translational Research Prospects
The ultimate goal of medicinal chemistry research is the translation of promising laboratory findings into clinical applications. While this compound is at a very early stage of investigation, it is important to consider its potential for clinical translation.
Should comprehensive pharmacological profiling reveal significant and selective activity, the next steps would involve preclinical development. This would include ADME (absorption, distribution, metabolism, and excretion) studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and toxicology assessments to evaluate the compound's drug-like properties and safety profile. nih.gov
The development of pyrimidine-based drugs has a strong precedent, with numerous approved drugs containing this scaffold. nih.gov This history provides a valuable knowledge base for the development of new pyrimidine-containing therapeutics. If this compound or its derivatives demonstrate a favorable preclinical profile, they could then progress to clinical trials to evaluate their safety and efficacy in humans. The journey from the laboratory to the clinic is long and challenging, but the potential of the pyrimidine scaffold warrants the continued investigation of promising compounds like this compound.
Research Findings
Research on pyrimidine-4-carboxylic acid and its derivatives has uncovered significant potential in drug discovery. The core scaffold is a versatile platform for developing enzyme inhibitors. Studies have shown that derivatives can act as potent inhibitors of xanthine (B1682287) oxidase, which is a target for treating gout. In these studies, modifications to the pyrimidine (B1678525) ring led to compounds with mixed-type inhibition and submicromolar IC₅₀ values.
Furthermore, the pyrimidine framework is crucial in the development of antibacterial agents. By targeting the IspF enzyme, which is vital for bacterial survival but absent in humans, these compounds offer a promising avenue for new antibiotics. The carboxylic acid group, in particular, was often found to be more effective than its corresponding ethyl ester in these antibacterial compounds.
In the field of neurodegenerative diseases, derivatives such as those mentioned in section 5 have been investigated as inhibitors of kynurenine-3-monooxygenase (KMO). google.com Inhibiting KMO can lead to a decrease in the neurotoxic metabolite quinolinic acid and an increase in the neuroprotective kynurenic acid, suggesting a therapeutic strategy for conditions like Huntington's and Alzheimer's disease. The research emphasizes how strategic substitution on the pyrimidine and attached phenyl rings can fine-tune the biological activity of these molecules.
Q & A
Q. What are the standard synthetic routes for 2-methoxypyrimidine-4-carboxylic acid, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves carboxylation of 2-methoxypyrimidine using CO₂ under high-pressure conditions. Key parameters include:
- Catalyst selection : Transition metals (e.g., Pd or Cu) enhance regioselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Temperature control : Reactions are often conducted at 80–100°C to balance kinetics and side-product formation . Purity (>95%) is achieved via recrystallization in ethanol-water mixtures or column chromatography using silica gel .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from isomers?
- ¹H/¹³C NMR : The methoxy group (-OCH₃) at position 2 appears as a singlet at ~3.9 ppm (¹H) and ~55 ppm (¹³C). The carboxylic acid (-COOH) at position 4 shows a broad peak at ~12 ppm (¹H) and ~170 ppm (¹³C) .
- IR spectroscopy : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .
- Mass spectrometry : A molecular ion peak at m/z 154 (C₆H₆N₂O₃) distinguishes it from positional isomers (e.g., 4-methoxypyrimidine-2-carboxylic acid) .
Q. What in vitro biological activities have been reported for this compound derivatives?
Derivatives exhibit:
- Anticancer activity : IC₅₀ values of 1.2–5.8 µM against A549 (lung), SK-N-SH (neuroblastoma), and HeLa (cervical) cell lines, surpassing doxorubicin in some cases .
- Antimicrobial effects : MIC values of 0.5–4 µg/mL against Mycobacterium tuberculosis, outperforming ethambutol and ciprofloxacin . Activity correlates with substituent electronegativity and steric bulk at the pyrimidine ring .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced target binding affinity?
- Molecular docking : Prioritize derivatives with hydrogen bonding to key residues (e.g., Thr94 in M. tuberculosis enoyl-ACP reductase) .
- QSAR studies : Use descriptors like logP and polar surface area to predict bioavailability and membrane permeability .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify persistent interactions .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values for the same cell line)?
- Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time .
- Purity validation : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of treated cells to identify off-target effects or pathway crosstalk .
Q. How does the substitution pattern on the pyrimidine ring influence the compound’s reactivity and bioactivity?
Substituent effects are quantified via:
- Electronic parameters : Electron-withdrawing groups (e.g., -NO₂) at position 5 enhance electrophilic substitution but reduce solubility .
- Steric effects : Bulky groups at position 6 hinder enzyme binding but improve metabolic stability .
- Hydrogen-bonding capacity : Carboxylic acid at position 4 is critical for interactions with catalytic lysine residues in target enzymes .
Methodological Guidance
Q. What experimental designs are optimal for SAR studies of this compound derivatives?
- Orthogonal array testing : Systematically vary substituents at positions 2, 4, and 5 using a 3×3 matrix .
- Parallel synthesis : Use automated liquid handlers to generate 50–100 derivatives for high-throughput screening .
- Dose-response curves : Test compounds at 6–8 concentrations (0.1–100 µM) to calculate precise EC₅₀/IC₅₀ values .
Q. How can in vivo pharmacokinetic challenges (e.g., poor oral bioavailability) be addressed for this compound?
- Prodrug strategies : Esterify the carboxylic acid to improve intestinal absorption (e.g., ethyl ester prodrugs) .
- Nanocarrier systems : Encapsulate in PEGylated liposomes to enhance plasma half-life and tumor targeting .
- Metabolic profiling : Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
